REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:12])[O:6][C:5]2[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:4]=2[O:3]1.C([Li])CCC.[C:18](=[O:20])=[O:19]>O1CCCC1>[CH3:1][C:2]1([CH3:12])[O:6][C:5]2[CH:7]=[CH:8][C:9]([F:11])=[C:10]([C:18]([OH:20])=[O:19])[C:4]=2[O:3]1
|
Name
|
|
Quantity
|
29.3 g
|
Type
|
reactant
|
Smiles
|
CC1(OC2=C(O1)C=CC(=C2)F)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
hexanes
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
In a flask were placed
|
Type
|
TEMPERATURE
|
Details
|
to warm to ambient conditions during a 16 hour period
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
At the conclusion of this period the solvent was evaporated under reduced pressure, and diethyl ether
|
Type
|
ADDITION
|
Details
|
was added to the residue
|
Type
|
EXTRACTION
|
Details
|
This mixture was extracted with water
|
Type
|
EXTRACTION
|
Details
|
the water extract
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
EXTRACTION
|
Details
|
The acidified mixture was then extracted with methylene chloride
|
Type
|
EXTRACTION
|
Details
|
The methylene chloride extract
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC2=C(O1)C=CC(=C2C(=O)O)F)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |